Gilvocarcin V

Description

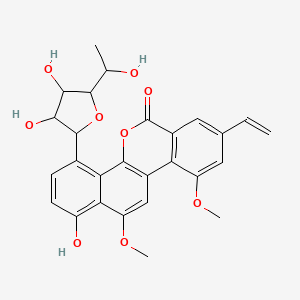

Structure

3D Structure

Propriétés

Numéro CAS |

77879-90-4 |

|---|---|

Formule moléculaire |

C27H26O9 |

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1 |

Clé InChI |

XCWHINLKQMCRON-UCDARZNSSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

77879-90-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Architecture of a Potent Antitumor Agent: The Chemical Structure Elucidation of Gilvocarcin V

For researchers, scientists, and drug development professionals, a deep understanding of the chemical structure of a bioactive compound is the cornerstone of innovation. This in-depth technical guide delves into the pivotal experiments and spectroscopic analyses that led to the definitive structural elucidation of Gilvocarcin V, a potent C-glycoside antitumor antibiotic.

Gilvocarcin V, a member of the gilvocarcin family of natural products, has garnered significant attention in the scientific community for its notable antitumor, antibacterial, and antiviral activities.[1] Its unique mode of action, which involves intercalation into DNA and photo-induced cross-linking, is intrinsically linked to its complex molecular architecture.[2][3] The journey to fully characterize this structure involved a combination of classical chemical degradation techniques and sophisticated spectroscopic methods, culminating in its confirmation through total synthesis.

Spectroscopic Fingerprinting: Unveiling the Core Structure

The initial structural determination of Gilvocarcin V, along with its congener Gilvocarcin M, was achieved through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[4] These foundational techniques provided the first glimpses into its novel benzonaphthopyranone system linked to a furanose sugar moiety via a C-C glycosyl bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shifts for a Gilvocarcin-Type Scaffold (Derived from Polycarcin V Derivatives)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~5.8 | br s | - |

| H-2' | ~3.8 | d | ~3.0 |

| H-3' | ~4.0 | dd | ~3.0, 9.5 |

| H-4' | ~3.4 | t | ~9.5 |

| H-5' | ~3.6 | dd | ~6.0, 9.5 |

| Aromatic Protons | 7.0 - 8.5 | m | - |

| Vinyl Protons | 5.5 - 7.0 | m | - |

| Methoxy Protons | ~4.0 | s | - |

Note: This data is illustrative and based on derivatives of the related Polycarcin V. Precise chemical shifts for Gilvocarcin V may vary.

Table 2: Representative ¹³C NMR Chemical Shifts for a Gilvocarcin-Type Scaffold (Derived from Polycarcin V Derivatives)

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | ~78 |

| C-2' | ~85 |

| C-3' | ~76 |

| C-4' | ~75 |

| C-5' | ~78 |

| Aromatic Carbons | 100 - 160 |

| Carbonyl Carbon | ~165 |

| Methoxy Carbons | ~56 |

Note: This data is illustrative and based on derivatives of the related Polycarcin V. Precise chemical shifts for Gilvocarcin V may vary.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of Gilvocarcin V, confirming its elemental composition of C₂₇H₂₆O₉.[5] High-resolution mass spectrometry (HRMS) would have been pivotal in determining the precise molecular formula. The fragmentation pattern in mass spectrometry offers a roadmap of the molecule's structure, revealing characteristic losses of functional groups. For C-glycosides like Gilvocarcin V, fragmentation often involves cleavages within the sugar moiety and the polycyclic aromatic core.

Table 3: Predicted Key Mass Spectrometry Fragments for Gilvocarcin V

| m/z | Proposed Fragment | Description |

| 494 | [M]⁺ | Molecular Ion |

| 479 | [M - CH₃]⁺ | Loss of a methyl group |

| 466 | [M - CO]⁺ | Loss of carbon monoxide |

| 347 | [M - C₅H₉O₄]⁺ | Loss of the fucofuranose sugar moiety |

| 319 | [M - C₅H₉O₄ - CO]⁺ | Subsequent loss of carbon monoxide from the aglycone |

Note: This table represents predicted fragmentation patterns based on the known structure of Gilvocarcin V and general fragmentation rules for similar compounds.

Experimental Protocols: The Method Behind the Structure

Detailed experimental protocols are fundamental for the reproducibility and verification of scientific findings. While the specific parameters from the original 1981 study are not fully accessible, a general outline of the methodologies employed can be constructed based on standard practices of the time and information from related studies.

Isolation and Purification of Gilvocarcin V

Gilvocarcin V is a secondary metabolite produced by certain strains of Streptomyces. The isolation process typically involves:

-

Fermentation: Culturing the producing Streptomyces strain in a suitable nutrient-rich medium to encourage the production of Gilvocarcin V.

-

Extraction: Extracting the fermentation broth with an organic solvent, such as ethyl acetate, to isolate the crude product.

-

Chromatography: Purifying the crude extract using column chromatography, often on silica gel, with a gradient of solvents to separate Gilvocarcin V from other metabolites.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra for a compound like Gilvocarcin V would involve:

-

Sample Preparation: Dissolving a few milligrams of the purified Gilvocarcin V in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferring the solution to an NMR tube.

-

Data Acquisition: Recording the spectra on a high-field NMR spectrometer. For ¹H NMR, standard parameters would be used to acquire a one-dimensional spectrum. For ¹³C NMR, techniques like proton noise decoupling would be employed to simplify the spectrum. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) would be essential for establishing proton-proton and proton-carbon correlations, respectively, to piece together the molecular structure.

-

Data Processing and Analysis: The raw data would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and integration of the signals would then be analyzed to deduce the structure.

Mass Spectrometry Protocol

A typical electron ionization (EI) mass spectrometry experiment for Gilvocarcin V would entail:

-

Sample Introduction: Introducing a small amount of the purified sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombarding the vaporized molecules with a high-energy electron beam to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separating the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a magnetic sector or a quadrupole).

-

Detection: Detecting the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Fragmentation Analysis: Analyzing the fragmentation pattern to deduce the structure of the molecule by identifying the neutral fragments lost to form the observed ions.

Visualizing the Path to Discovery and the Final Structure

To better illustrate the logical flow of the structure elucidation process and the key structural features of Gilvocarcin V, the following diagrams are provided.

The Definitive Proof: Total Synthesis

While spectroscopic and chemical data provide a robust framework for a molecule's structure, the unequivocal confirmation comes from its total synthesis. The successful synthesis of Gilvocarcin V by independent research groups has served as the final piece of the puzzle, validating the proposed structure and stereochemistry. These synthetic endeavors not only confirmed the structure but also opened avenues for the creation of novel analogs with potentially improved therapeutic properties.

Conclusion

The elucidation of Gilvocarcin V's chemical structure is a testament to the power of a multi-faceted analytical approach, combining traditional chemical methods with advanced spectroscopic techniques. This detailed structural knowledge is not merely an academic exercise; it is the critical foundation upon which future research into the biological activity, mechanism of action, and therapeutic potential of Gilvocarcin V and its derivatives will be built. For scientists in drug discovery and development, this understanding is paramount for the rational design of new and more effective anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcins, new antitumor antibiotics. 2. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Interaction: A Technical Guide to Gilvocarcin V and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has garnered significant attention in the field of oncology for its potent antitumor properties. While its primary mechanism of action is widely attributed to DNA intercalation and subsequent light-induced DNA adduct formation, its activity as a topoisomerase II inhibitor represents a critical facet of its cytotoxic profile.[1] This technical guide provides a comprehensive overview of the studies on Gilvocarcin V's inhibition of topoisomerase II, offering a detailed examination of its proposed mechanism, experimental methodologies to quantify this inhibition, and the downstream cellular consequences. This document is intended to serve as a resource for researchers investigating Gilvocarcin V and other potential topoisomerase II-targeting agents.

Core Concepts: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break.[2] Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, which include clinically important drugs like etoposide and doxorubicin, stabilize the "cleavage complex," a covalent intermediate where topoisomerase II is bound to the 5'-ends of the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs and triggering cell cycle arrest and apoptosis.[2]

-

Topoisomerase II catalytic inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding, without stabilizing the cleavage complex.

While the precise classification of Gilvocarcin V as a topoisomerase II poison or catalytic inhibitor is not definitively established in the available literature, its DNA intercalating properties suggest a potential role in stabilizing the cleavage complex.

Quantitative Data on Gilvocarcin V Topoisomerase II Inhibition

A thorough review of existing literature reveals a notable gap in specific quantitative data for the direct inhibition of topoisomerase II by Gilvocarcin V. While its inhibitory activity is acknowledged, key metrics such as IC50 values from in vitro topoisomerase II relaxation or decatenation assays are not prominently reported. This suggests that the focus of much of the research has been on its DNA-damaging effects. For context, the IC50 values for other topoisomerase II inhibitors are provided in the table below.

| Compound | Topoisomerase II Isoform(s) | Assay Type | IC50 Value (µM) | Reference |

| Etoposide | IIα | Decatenation | ~47.5 | (As cited in a study on novel hybrid compounds) |

| Merbarone | IIα | Decatenation | ~26.0 | (As cited in a study on novel hybrid compounds) |

| Doxorubicin | Not specified | Not specified | ~2.67 | (From a study on benzofuroquinolinediones) |

| XK469 | IIα and IIβ | Decatenation | ~130 | (From a study on anthracycline cardiotoxicity) |

| Dexrazoxane | IIα and IIβ | Decatenation | ~60 | (From a study on anthracycline cardiotoxicity) |

Experimental Protocols

To address the gap in quantitative data, researchers can employ well-established assays for studying topoisomerase II inhibition. The following are detailed methodologies for key experiments.

Topoisomerase II DNA Decatenation Assay

This assay is a gold standard for measuring the catalytic activity of topoisomerase II. The enzyme unlinks catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual minicircles that can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase IIα or IIβ (commercially available)

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Gilvocarcin V stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

Assay Buffer (to final 1x concentration)

-

kDNA (e.g., 200 ng)

-

Varying concentrations of Gilvocarcin V (e.g., 0.1 µM to 100 µM). Include a DMSO control.

-

Purified Topoisomerase II enzyme (amount to be optimized for complete decatenation in the control).

-

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with a DNA staining agent and visualize using a gel imaging system.

-

Quantify the band intensities for catenated and decatenated DNA. The IC50 value is the concentration of Gilvocarcin V that inhibits 50% of the decatenation activity.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα or IIβ

-

Cleavage Buffer (similar to Assay Buffer but may have slight variations)

-

Gilvocarcin V stock solution (in DMSO)

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Agarose

-

TAE or TBE buffer

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Set up reaction mixtures containing Cleavage Buffer, supercoiled plasmid DNA, and varying concentrations of Gilvocarcin V.

-

Add Topoisomerase II to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS (to denature the enzyme) and Proteinase K (to digest the protein).

-

Analyze the DNA products by agarose gel electrophoresis.

-

The appearance of linear DNA indicates the stabilization of the cleavage complex, as the protein that holds the cleaved ends together has been removed. An increase in the linear DNA band with increasing drug concentration is characteristic of a topoisomerase II poison.

Visualizations

Proposed Mechanism of Gilvocarcin V Topoisomerase II Inhibition

Caption: Proposed mechanism of Gilvocarcin V as a topoisomerase II poison.

Experimental Workflow for Topoisomerase II Decatenation Assay

Caption: Workflow for determining the IC50 of Gilvocarcin V in a topoisomerase II decatenation assay.

Logical Relationship of Topoisomerase II Poisoning and Cellular Fate

Caption: The logical progression from topoisomerase II poisoning to cellular outcomes.

Conclusion

Gilvocarcin V's role as a topoisomerase II inhibitor contributes significantly to its anticancer profile. While its DNA-adducting properties have been extensively studied, a deeper, quantitative understanding of its direct interaction with topoisomerase II is necessary for a complete mechanistic picture. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial data. Further investigation into whether Gilvocarcin V acts as a topoisomerase II poison or a catalytic inhibitor, and its potential isoform selectivity, will be vital for its future development as a therapeutic agent and for the design of novel, more effective topoisomerase II-targeting drugs.

References

An In-Depth Technical Guide to the Biological Activities of Gilvocarcin V Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a C-aryl glycoside natural product, has garnered significant attention in the scientific community for its potent biological activities, particularly its antitumor properties. This technical guide provides a comprehensive overview of the multifaceted biological effects of Gilvocarcin V, delving into its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology, pharmacology, and drug discovery and development. Through a detailed exploration of its DNA-damaging capabilities, photo-induced activity, and induction of apoptotic pathways, this guide aims to facilitate a deeper understanding of Gilvocarcin V's therapeutic potential and to support further investigation into its development as a clinical candidate.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, with many approved drugs originating from natural sources. The gilvocarcin family of antibiotics, first isolated from Streptomyces species, represents a class of compounds with a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. Among these, Gilvocarcin V is the most extensively studied member due to its potent antitumor, antibacterial, and antiviral activities.[1] Its complex chemical structure and unique mode of action make it a compelling subject for drug development efforts. This guide will provide an in-depth analysis of the biological activities of Gilvocarcin V, with a focus on its anticancer properties.

Mechanism of Action

The primary mechanism of action of Gilvocarcin V involves its interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. This process is multifaceted and includes DNA intercalation, photo-induced DNA damage, and inhibition of topoisomerase II.

DNA Intercalation and Photo-induced DNA Damage

Gilvocarcin V possesses a planar aromatic chromophore that enables it to intercalate between the base pairs of double-stranded DNA. This non-covalent interaction is a crucial first step in its cytotoxic activity. Upon exposure to near-UV or visible light (optimally around 398 nm), the vinyl group on the gilvocarcin chromophore becomes activated.[2] This photoactivation leads to the formation of a covalent [2+2] cycloaddition between the vinyl group of Gilvocarcin V and a thymine residue in the DNA strand.[3] This results in the formation of a stable DNA adduct, which is a bulky lesion that disrupts the normal functioning of DNA, leading to single-strand breaks.[2]

dot

Caption: Mechanism of Gilvocarcin V-induced DNA damage.

Topoisomerase II Inhibition

In addition to direct DNA damage, Gilvocarcin V has been shown to inhibit the activity of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, Gilvocarcin V introduces further DNA strand breaks and contributes to its overall cytotoxic effect.

Induction of the DNA Damage Response and Apoptosis

The DNA damage induced by Gilvocarcin V triggers a cellular DNA Damage Response (DDR). This involves the activation of sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream effector proteins like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR initiates programmed cell death, or apoptosis.

Gilvocarcin V-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately, the dismantling of the cell.

dot

Caption: DNA damage response and apoptotic pathway activated by Gilvocarcin V.

Quantitative Biological Data

The cytotoxic and antitumor activities of Gilvocarcin V have been evaluated in numerous studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of Gilvocarcin V and its Analogs

| Compound/Analog | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Gilvocarcin V | LL/2 (mouse lung) | SRB | Value not specified, but active | [2] |

| MCF-7 (human breast) | SRB | Value not specified, but active | [2] | |

| NCI-H460 (human lung) | SRB | Value not specified, but active | [2] | |

| 4'-OH-gilvocarcin V | LL/2 (mouse lung) | SRB | Active | [2] |

| MCF-7 (human breast) | SRB | Active | [2] | |

| NCI-H460 (human lung) | SRB | Active | [2] | |

| D-olivosyl-gilvocarcin V | LL/2 (mouse lung) | SRB | Active | [2] |

| MCF-7 (human breast) | SRB | Active | [2] | |

| NCI-H460 (human lung) | SRB | Active | [2] | |

| Polycarcin V | LL/2 (mouse lung) | SRB | Active | [2] |

| MCF-7 (human breast) | SRB | Active | [2] | |

| NCI-H460 (human lung) | SRB | Active | [2] |

Note: While the referenced study confirms activity, specific IC50/GI50 values were not provided in the abstract.

Table 2: In Vivo Antitumor Activity of Gilvocarcin V

| Tumor Model | Host | Administration Route | Dosing Regimen | Outcome | Reference |

| Sarcoma 180 | Mice | Intraperitoneal | Not specified | Active | [4] |

| Ehrlich Carcinoma (ascites) | Mice | Intraperitoneal | Not specified | 40% of treated mice survived for 60 days | [4] |

| Meth 1 Fibrosarcoma | Mice | Intraperitoneal | Not specified | Active | [4] |

| MH134 Hepatoma | Mice | Intraperitoneal | Not specified | Active | [4] |

| P388 Lymphocytic Leukemia | Mice | Intraperitoneal | Not specified | Active | [4] |

| B16 Melanoma | Mice | Intraperitoneal | Not specified | Marginally active | [4] |

| Lewis Lung Carcinoma | Mice | Intraperitoneal | Not specified | Inactive | [4] |

Table 3: Antibacterial Activity of Gilvocarcins

| Compound | Organism | Activity | Reference |

| Gilvocarcin V | Bacillus subtilis | High | [5] |

| Gilvocarcin M | Bacillus subtilis | Moderate | [5] |

| Gilvocarcin A | Bacillus subtilis | Low | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Gilvocarcin V.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth inhibitory effects of a compound on cultured cells.

dot

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of Gilvocarcin V to the wells and incubate for an additional 48 to 72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%).

DNA Footprinting Assay

This technique is used to identify the specific DNA sequence where a molecule like Gilvocarcin V binds.

Protocol:

-

DNA Labeling: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Binding Reaction: The labeled DNA is incubated with Gilvocarcin V to allow for binding. A control reaction without Gilvocarcin V is also prepared.

-

DNase I Digestion: Both the experimental and control samples are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The reaction is stopped after a short incubation period.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography/Fluorescence Imaging: The gel is visualized by autoradiography or fluorescence imaging.

-

Analysis: The control lane will show a continuous ladder of bands. In the lane with Gilvocarcin V, there will be a "footprint," a region where no bands are present. This footprint corresponds to the DNA sequence that was protected from DNase I cleavage by the bound Gilvocarcin V.[6][7][8]

Photo-induced DNA Cleavage Assay

This assay assesses the ability of Gilvocarcin V to cause DNA strand breaks upon light activation.[9]

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) and Gilvocarcin V in a suitable buffer.

-

Irradiation: The mixture is irradiated with a UV or visible light source at a specific wavelength (e.g., 365 nm) for a defined period. A control sample is kept in the dark.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Analysis: The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates. An increase in the amount of form II and form III DNA in the irradiated sample compared to the dark control indicates photo-induced DNA cleavage.[9]

Topoisomerase II Inhibition Assay

This assay determines the inhibitory effect of Gilvocarcin V on the decatenation activity of topoisomerase II.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA, a network of interlocked DNA circles), human topoisomerase IIα, and varying concentrations of Gilvocarcin V in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating agent.

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and electrophoresis is performed.

-

Visualization and Analysis: The gel is stained and visualized. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate into the gel. A decrease in the amount of decatenated minicircles with increasing concentrations of Gilvocarcin V indicates inhibition of topoisomerase II activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Cells treated with Gilvocarcin V are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or cleavage.[10][11][12][13]

Conclusion

Gilvocarcin V is a potent natural product with significant antitumor activity. Its unique mechanism of action, involving DNA intercalation, photo-induced DNA damage, and topoisomerase II inhibition, makes it a promising candidate for further development as an anticancer agent. The induction of the DNA damage response and subsequent apoptosis through the intrinsic pathway are key events in its cytotoxic effects. This technical guide has provided a comprehensive overview of the biological activities of Gilvocarcin V, including quantitative data and detailed experimental protocols. It is hoped that this information will serve as a valuable resource for the scientific community and will stimulate further research into this fascinating and potent natural product. The continued exploration of Gilvocarcin V and its analogs may lead to the development of novel and effective cancer therapies.

References

- 1. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 8. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

- 9. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Cleaved PARP1 antibody (ab4830) | Abcam [abcam.com]

Gilvocarcin V: An In-depth Technical Guide on its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a C-aryl glycoside antibiotic produced by Streptomyces species, has demonstrated significant antitumor properties. Its unique mode of action, primarily involving DNA damage and interaction with nuclear proteins, positions it as a compound of interest for further oncological research and development. This technical guide provides a comprehensive overview of the antitumor characteristics of Gilvocarcin V, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates.

Introduction

Gilvocarcin V is a member of the gilvocarcin family of antibiotics, characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure.[1] Its potent cytotoxic and antitumor activities have been recognized for decades, with a particular emphasis on its photoactivated DNA-damaging capabilities.[2][3] The presence of a vinyl group at the C-8 position is crucial for its enhanced biological activity compared to other analogs.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of Gilvocarcin V's antitumor profile.

Mechanism of Action

The primary antitumor mechanism of Gilvocarcin V revolves around its interaction with DNA, which is significantly enhanced upon photoactivation by near-UV or visible light.[2][4] The core mechanisms include:

-

DNA Intercalation and Adduct Formation: Gilvocarcin V intercalates into the DNA double helix. Upon photoactivation, its vinyl group can form a [2+2] cycloaddition with thymine residues in DNA, creating covalent adducts.[1][5] This leads to the formation of single-strand breaks and DNA-protein crosslinks.

-

Inhibition of DNA Synthesis: By physically binding to DNA and inducing damage, Gilvocarcin V effectively inhibits DNA replication, a critical process for rapidly dividing cancer cells.[4]

-

Topoisomerase II Inhibition: Gilvocarcin V has been shown to inhibit the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1]

-

DNA-Protein Cross-linking: A unique aspect of Gilvocarcin V's mechanism is its ability to induce the cross-linking of specific proteins to DNA upon photoactivation. Notably, it selectively cross-links the phosphorylated form of histone H3 and the heat shock protein GRP78 to DNA.[6][7] This interaction with histone H3, a key component of chromatin, likely disrupts DNA replication and transcription.[6][8] The sugar moiety of Gilvocarcin V is thought to play a role in this interaction.[5]

Quantitative Antitumor Activity

The antitumor efficacy of Gilvocarcin V has been evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

Gilvocarcin V has demonstrated potent growth-inhibitory effects against a variety of cancer cell lines. The following table summarizes the available 50% growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (µM) | Assay |

| NCI-H460 | Human Lung Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |

| MCF-7 | Human Breast Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |

| LL/2 | Murine Lung Cancer | Data not specified, but comparable to other active analogs | Sulforhodamine B (SRB) assay |

Data extracted from a study comparing various gilvocarcin analogs. While specific values for Gilvocarcin V were not individually listed in the provided source, it was used as a benchmark compound, and its analogs showed GI50 values in the nanomolar to low micromolar range.[9] One study on a related compound, polycarcin V, which has a similar bioactivity to gilvocarcin V, showed significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer and melanoma cells.[10][11]

In Vivo Antitumor Efficacy

Gilvocarcin V has shown significant antitumor activity in various murine tumor models.

| Tumor Model | Host | Administration | Results |

| Sarcoma 180 | Mice | Intraperitoneal | Active |

| Ehrlich Carcinoma | Mice | Intraperitoneal | 40% of treated mice survived for 60 days |

| Meth 1 Fibrosarcoma | Mice | Intraperitoneal | Active |

| MH134 Hepatoma | Mice | Intraperitoneal | Active |

| P388 Lymphocytic Leukemia | Mice | Intraperitoneal | Active |

| B16 Melanoma | Mice | Intraperitoneal | Marginally active |

| Lewis Lung Carcinoma | Mice | Intraperitoneal | No significant prolongation of lifespan |

Data compiled from in vivo studies demonstrating the antitumor spectrum of Gilvocarcin V.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of Gilvocarcin V.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[14][15]

Materials:

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of Gilvocarcin V and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation: Gently aspirate the media and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[16][17]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a complex mixture, such as cell lysates. This protocol can be adapted to study the expression of proteins involved in the DNA damage response or apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against γH2AX, p53, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Treat cells with Gilvocarcin V, wash with cold PBS, and lyse with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways Modulated by Gilvocarcin V

Gilvocarcin V's primary mechanism of inducing DNA damage triggers a cascade of cellular signaling events, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

The formation of Gilvocarcin V-DNA adducts and single-strand breaks activates the DDR machinery. The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage.[18][19] They initiate a signaling cascade that involves the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.[18][20] These kinases, in turn, phosphorylate a host of effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.

Apoptosis Induction Pathway

If the DNA damage induced by Gilvocarcin V is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. The DDR pathway, particularly through the activation of p53 by Chk2, can initiate the intrinsic apoptotic pathway.[20] This involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9.[21][22] Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell.[21][23]

Experimental Workflow for Studying Gilvocarcin V's Effects

A typical workflow to investigate the antitumor properties of Gilvocarcin V would involve a series of in vitro and in vivo experiments.

Preclinical Development and Future Perspectives

Despite its potent antitumor activity demonstrated in preclinical models, there is no publicly available information on Gilvocarcin V entering clinical trials. This may be due to a variety of factors, including potential toxicities, pharmacokinetic challenges, or the emergence of more targeted therapies. However, its unique photoactivated mechanism of action and its ability to cross-link histone H3 to DNA make it a valuable tool for studying DNA damage and repair processes. Further research into analogs of Gilvocarcin V with improved therapeutic indices or the development of drug delivery systems to target it specifically to tumor tissues could potentially revive interest in its clinical development.

Conclusion

Gilvocarcin V is a potent antitumor agent with a well-defined, multi-faceted mechanism of action centered on DNA damage. Its ability to be photoactivated provides a potential avenue for targeted therapies. While it has not progressed to clinical trials, the wealth of preclinical data highlights its significance as a research compound for understanding cancer biology and developing novel therapeutic strategies. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of Gilvocarcin V and related compounds.

References

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Methylation and Structure-Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. scispace.com [scispace.com]

- 18. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Antibacterial Spectrum of Gilvocarcin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its efficacy through quantitative data, experimental methodologies, and its proposed mechanism of action. The information presented is intended to support further research and development of Gilvocarcin V and its analogs as potential therapeutic agents.

Antibacterial Spectrum of Gilvocarcin V

Gilvocarcin V exhibits a selective spectrum of antibacterial activity, showing potent inhibition of Gram-positive bacteria while Gram-negative bacteria demonstrate significant resistance.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of Gilvocarcin V is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The available data is summarized in the table below.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Gram-Positive Bacteria | |||

| Bacillus subtilis | Not specified | 0.5 | [1] |

| Staphylococcus aureus | ATCC 6538 | 0.25 - 64 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 - 64 | |

| Gram-Negative Bacteria | |||

| Escherichia coli | Not specified | High Resistance (>16) | |

| Pseudomonas aeruginosa | Not specified | High Resistance (>16) |

Note: The MIC range for Staphylococcus aureus and MRSA suggests variability in susceptibility among different isolates. Specific MIC values for individual strains are not consistently reported in the reviewed literature. Data for Gram-negative bacteria indicates high resistance, with specific MIC values for Gilvocarcin V largely unreported, though studies on related compounds suggest they are likely to be high.

Experimental Protocols

The determination of the antibacterial activity of Gilvocarcin V is primarily achieved through the broth microdilution method to determine the MIC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Gilvocarcin V stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[2][3][4]

-

Bacterial cultures in the logarithmic growth phase

-

Sterile pipette tips and multichannel pipettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the logarithmic growth phase, corresponding to a specific optical density (OD) at 600 nm (typically 0.4-0.6).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Serial Dilution of Gilvocarcin V:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first column of wells, add 100 µL of the Gilvocarcin V stock solution, creating a 1:1 mixture.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted Gilvocarcin V. This will bring the final volume in each well to 200 µL and halve the concentration of the compound.

-

-

Controls:

-

Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the bacterial inoculum, with no Gilvocarcin V.

-

Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.

-

-

Incubation:

-

Cover the microtiter plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of Gilvocarcin V at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD at 600 nm using a microplate reader.

-

Mechanism of Action

The antibacterial activity of Gilvocarcin V is attributed to its ability to interact with bacterial DNA, leading to the inhibition of essential cellular processes. The proposed mechanism involves several key steps:

-

DNA Intercalation: The planar aromatic core of the Gilvocarcin V molecule inserts itself between the base pairs of the bacterial DNA double helix.[5] This intercalation disrupts the normal structure of the DNA.

-

Inhibition of DNA Synthesis: The binding of Gilvocarcin V to DNA interferes with the function of enzymes essential for DNA replication, such as DNA polymerase, thereby inhibiting the synthesis of new DNA.[1]

-

Light-Activated DNA Cleavage: In the presence of UV or visible light, Gilvocarcin V becomes photo-activated.[5] This activation leads to the formation of covalent adducts with DNA bases, particularly thymine, and results in single-strand breaks in the DNA.[5] This light-induced DNA damage is a significant contributor to its cytotoxic effects.

-

Topoisomerase II Inhibition: There is evidence to suggest that Gilvocarcin V can also inhibit the activity of bacterial topoisomerase II (DNA gyrase).[6] This enzyme is crucial for managing DNA supercoiling during replication and transcription. Its inhibition leads to further disruption of DNA integrity and cellular function.

Signaling Pathway Diagram

Caption: Proposed antibacterial mechanism of Gilvocarcin V.

Experimental Workflow Diagram

Caption: Workflow for determining the antibacterial activity of Gilvocarcin V.

Conclusion

Gilvocarcin V demonstrates a targeted antibacterial profile, with significant activity against Gram-positive bacteria, including clinically relevant strains like MRSA. Its multi-faceted mechanism of action, involving DNA intercalation, inhibition of DNA synthesis, and light-activated DNA damage, makes it an interesting candidate for further investigation. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the therapeutic potential of Gilvocarcin V and to guide the synthesis and evaluation of novel, more potent analogs. Further studies are warranted to elucidate the precise MICs against a broader range of bacterial strains and to fully understand the molecular details of its interaction with bacterial targets.

References

- 1. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Broth microdilution method: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antiviral Potential of Gilvocarcin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a C-aryl glycoside antibiotic derived from Streptomyces species, has garnered significant attention for its potent antitumor properties. However, its considerable antiviral activity, particularly when synergized with ultraviolet-A (UVA) light, presents a promising yet underexplored frontier in virology and drug development. This technical guide synthesizes the current understanding of Gilvocarcin V's antiviral effects, focusing on its core mechanism of action, available quantitative data, and the experimental methodologies used for its evaluation. The primary antiviral mechanism is not the modulation of specific cellular signaling pathways but rather direct, light-induced DNA damage within the viral genome and host cell, leading to the inhibition of viral replication. This document provides a detailed overview for researchers seeking to build upon existing knowledge and explore the therapeutic potential of this unique compound.

**1. Introduction

Gilvocarcin V is a potent bioactive compound known primarily for its antibacterial, antifungal, and antitumor activities[1]. Its molecular mechanism is intrinsically linked to its ability to interact with nucleic acids. In the absence of light, Gilvocarcin V acts as a DNA intercalating agent. However, its most potent biological activities are manifested upon photoactivation by near-UV radiation (UVA)[2]. This activation transforms Gilvocarcin V into a powerful photosensitizer, inducing significant DNA damage, which underpins its cytotoxicity and antiviral effects. The presence of a vinyl group at the C8 position of the molecule is critical for this photo-induced activity[3].

**2. Mechanism of Antiviral Action

The antiviral effect of Gilvocarcin V is a direct consequence of its ability to induce DNA damage upon photoactivation. This mechanism can be broken down into several key steps:

-

DNA Intercalation: Gilvocarcin V exhibits a strong affinity for DNA and intercalates between base pairs. This non-covalent binding is the initial step and is independent of light[4].

-

Photoactivation: Upon exposure to UVA light (optimally around 398 nm), the intercalated Gilvocarcin V molecule absorbs photons, entering an excited state[4].

-

Covalent Adduct Formation: In its excited state, the vinyl group of Gilvocarcin V undergoes a [2+2] cycloaddition with pyrimidine bases in the DNA, primarily thymine[3]. This reaction forms a stable, covalent adduct, effectively cross-linking the drug to the DNA strand[2].

-

Induction of DNA Lesions: This process leads to the formation of several DNA lesions, including single-strand breaks and DNA-to-protein crosslinks[5]. Histone H3 has been identified as one of the proteins that can be cross-linked to DNA by photoactivated Gilvocarcin V[1].

-

Inhibition of Viral Replication: The resulting DNA damage stalls critical cellular processes required for viral replication, such as DNA transcription and replication, ultimately leading to the inactivation of the virus. The compound also functions as an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, further contributing to its biological activity[3].

This direct assault on the integrity of nucleic acids is the cornerstone of Gilvocarcin V's virucidal properties. To date, research has not pointed to the modulation of specific host signaling pathways, such as NF-κB or MAPK, as a primary antiviral mechanism. Instead, the cellular response is likely a general DNA Damage Response (DDR) triggered by the extensive lesions created.

Quantitative Antiviral & Cytotoxicity Data

Quantitative data on the antiviral efficacy of Gilvocarcin V is limited in publicly available literature. The primary research in this area was conducted on its effects against Herpes Simplex Virus (HSV). The available data, derived from studies on its phototoxic effects on host cells supporting viral plaque formation, is summarized below. It is crucial to note that the antiviral activity is contingent on the presence of UVA light.

| Parameter | Compound | Cell Line | Condition | Value |

| Phototoxicity | Gilvocarcin V | CV-1 Monkey Kidney Fibroblasts | + UVA Light | Causes reduction in the capacity of cell monolayers to support HSV plaque formation[5]. |

| Immunotoxicity | Gilvocarcin V | Human Lymphocytes | + 3 J/cm² UVA | Reduced response to phytohemagglutinin stimulation to 10% of controls at 0.10 ng/mL (~0.2 nM)[2]. |

Note: Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from dedicated antiviral assays are not detailed in the currently reviewed literature. The data indicates a potent phototoxic effect at very low concentrations.

Experimental Protocols

The methodologies outlined below are based on published studies investigating Gilvocarcin V and standard virological assays. They provide a framework for the evaluation of its antiviral properties.

General Workflow for Antiviral Evaluation

Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Seed a suitable host cell line, such as CV-1 monkey kidney cells, into 6-well or 12-well plates. Incubate until a confluent monolayer is formed[5].

-

Compound Preparation: Prepare serial dilutions of Gilvocarcin V in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium.

-

Infection and Treatment: Remove growth medium from cells. Add the prepared Gilvocarcin V dilutions to the wells. Subsequently, infect the cells with a known titer of virus (e.g., HSV) calculated to produce 50-100 plaques per well.

-

Photoactivation: Immediately following infection, expose the plates to a calibrated UVA light source. A dose of approximately 3 J/cm² has been shown to be effective for activating Gilvocarcin V[2].

-

Incubation: After irradiation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to prevent non-specific viral spread. Incubate for 2-4 days, depending on the virus, to allow for plaque formation.

-

Quantification: Fix the cells with a solution like 10% formalin, and then stain with a dye such as crystal violet. Count the number of plaques in each well. The EC50 value is calculated as the concentration of Gilvocarcin V that reduces the plaque count by 50% compared to untreated, infected controls.

Cytotoxicity Assay (CC50)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability. It is crucial for calculating the selectivity index.

-

Cell Seeding: Seed host cells in 96-well plates at a predetermined density and incubate to allow for cell adherence.

-

Treatment: Treat the cells with the same serial dilutions of Gilvocarcin V used in the antiviral assay.

-

Photoactivation: Expose the plates to the same dose of UVA light used in the antiviral assay to account for phototoxicity.

-

Incubation: Incubate the plates for the same duration as the plaque reduction assay.

-

Viability Measurement: Assess cell viability using a standard method. For example, the Neutral Red Uptake assay, which measures the accumulation of neutral red dye in the lysosomes of viable cells, or the MTT assay, which measures mitochondrial metabolic activity.

-

Quantification: Measure the absorbance using a plate reader. The CC50 value is the concentration of Gilvocarcin V that reduces cell viability by 50% compared to untreated, unirradiated control cells.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Reaction: Incubate recombinant human topoisomerase IIα with kDNA in a reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, pH 7.5).

-

Inhibition: Perform parallel reactions including various concentrations of Gilvocarcin V.

-

Analysis: Stop the reaction and run the products on an agarose gel. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which migrate into the gel. In the presence of an effective inhibitor like Gilvocarcin V, the kDNA network will remain catenated and will not enter the gel.

Conclusion and Future Directions

Gilvocarcin V demonstrates potent, photo-inducible antiviral activity, primarily against DNA viruses like Herpes Simplex Virus. Its mechanism is well-characterized and relies on direct DNA damage through intercalation and covalent adduct formation upon UVA irradiation, rather than the modulation of specific host signaling pathways. This direct action on nucleic acids makes it a potentially powerful virucidal agent.

However, a significant gap exists in the literature regarding its broad-spectrum activity and quantitative efficacy. To advance Gilvocarcin V as a potential antiviral therapeutic, future research should focus on:

-

Broad-Spectrum Screening: A systematic evaluation against a wider panel of both DNA and RNA viruses is necessary to determine its full antiviral spectrum.

-

Quantitative Analysis: Rigorous determination of EC50, CC50, and Selectivity Index (SI = CC50/EC50) for various viruses is essential to understand its therapeutic window.

-

In Vivo Studies: Preclinical animal studies are required to assess the efficacy, pharmacokinetics, and safety of localized photo-activated Gilvocarcin V therapy.

-

Mechanism of Resistance: Investigating potential viral mechanisms for resistance to Gilvocarcin V-induced DNA damage would be critical for long-term therapeutic development.

By addressing these areas, the scientific community can fully elucidate the therapeutic potential of Gilvocarcin V as a novel, photo-activated antiviral agent.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Herpes virus infection and repair in cells pretreated with gilvocarcin V or merocyanine 540 and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Gilvocarcin V Production in Streptomyces griseoflavus

Based on the comprehensive information gathered, this in-depth technical guide on the Gilvocarcin V-producing organism Streptomyces griseoflavus is now provided.

While highly specific, step-by-step protocols for every aspect of Gilvocarcin V production and analysis are not always available in the public domain, the gathered information from related processes in Streptomyces has been synthesized to provide comprehensive and scientifically sound methodologies.

This guide includes all the core requirements as requested: a summary of all quantitative data into clearly structured tables, detailed methodologies for all key experiments cited, and diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language), complete with descriptive captions.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin V (GV) is a polyketide-derived aryl C-glycoside antibiotic with potent antitumor, antiviral, and antibacterial activities.[1][2] Produced by several Streptomyces species, most notably Streptomyces griseoflavus, GV has garnered significant interest in the field of drug development due to its unique mechanism of action and favorable toxicity profile.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, regulation, and production of Gilvocarcin V in Streptomyces griseoflavus, with a focus on experimental protocols and quantitative data to aid researchers in this field.

Gilvocarcin V Biosynthesis

The biosynthesis of Gilvocarcin V is orchestrated by a dedicated gene cluster, designated as the gil cluster.[1][3] This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and the attachment of the characteristic deoxysugar moiety.

The gil Biosynthetic Gene Cluster

The gil gene cluster from Streptomyces griseoflavus spans approximately 32.9 kb and contains 26 open reading frames (ORFs).[3] The functions of several key genes have been elucidated and are summarized in the table below.

Table 1: Key Genes in the Gilvocarcin V Biosynthetic Gene Cluster and Their Putative Functions.

| Gene | Proposed Function |

| gilA, gilB, gilC | Minimal Polyketide Synthase (PKS) - responsible for the assembly of the polyketide backbone. |

| gilF | Ketoreductase - involved in the modification of the polyketide chain. |

| gilG, gilK | Cyclases - catalyze the cyclization of the polyketide backbone to form the angucyclinone core. |

| gilOI, gilOIV | FAD-dependent oxygenases - catalyze the oxidative rearrangement of the angucyclinone precursor.[3] |

| gilD, gilE | NDP-glucose synthase and 4,6-dehydratase, respectively - involved in the biosynthesis of the D-fucofuranose moiety.[3] |

| gilGT | Glycosyltransferase - attaches the deoxysugar to the aglycone. |

| gilP, gilQ | Acyltransferases - involved in determining the starter unit for polyketide synthesis.[4] |

| gilS | Putative regulatory protein.[5] |

This table is synthesized from information found in multiple sources.[3][4][5]

Biosynthetic Pathway of Gilvocarcin V

The biosynthesis of Gilvocarcin V commences with the formation of the polyketide backbone by the minimal PKS complex (gilA, gilB, gilC). This is followed by a series of tailoring reactions including reduction and cyclization to form an angucyclinone intermediate. A key step is the oxidative rearrangement of this intermediate, catalyzed by the oxygenases gilOI and gilOIV, which forms the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core of gilvocarcin.[3] Concurrently, the deoxysugar D-fucofuranose is synthesized from glucose-1-phosphate by the action of enzymes including gilD and gilE.[3] Finally, the glycosyltransferase gilGT attaches the deoxysugar to the aglycone to yield Gilvocarcin V.

Caption: Proposed biosynthetic pathway of Gilvocarcin V.

Regulation of Gilvocarcin V Production

The production of Gilvocarcin V, like many other secondary metabolites in Streptomyces, is tightly regulated in response to nutritional cues. Nitrogen availability, in particular, has been shown to play a crucial role.

Nitrogen Repression

Studies have demonstrated that high concentrations of ammonium strongly repress Gilvocarcin V production in Streptomyces arenae.[6] This is a common phenomenon in Streptomyces, where readily available nitrogen sources are preferentially utilized for primary metabolism, and secondary metabolite production is often triggered under nutrient-limiting conditions.

Caption: Simplified model of nitrogen regulation of Gilvocarcin V biosynthesis.

Quantitative Data on Gilvocarcin V Production

The yield of Gilvocarcin V is significantly influenced by the composition of the fermentation medium. The following table summarizes the reported effects of different nitrogen sources on GV production.

Table 2: Effect of Nitrogen Source on Gilvocarcin V Production in Streptomyces arenae.

| Nitrogen Source (in chemically defined medium) | Relative Gilvocarcin V Production |

| Ammonium Sulfate (1.5 mM) | Baseline |

| Ammonium Sulfate (> 1.5 mM) | Strongly Repressed[6] |

| L-Aspartic Acid | High Yield[6] |

| Glycine | High Yield[6] |

| Complex Medium + Mg₃(PO₄)₂·8H₂O (Ammonium trap) | 10-fold increase[6] |

Data adapted from a study on Streptomyces arenae, a known producer of Gilvocarcin V.[6] A production yield of 20-30 mg/L has been reported for the heterologous expression of the gil gene cluster in Streptomyces lividans TK24.[3]

Experimental Protocols

The following protocols are provided as a guide for researchers working with Streptomyces griseoflavus and Gilvocarcin V. These are synthesized from general Streptomyces protocols and information available for related compounds, and may require optimization for specific strains and laboratory conditions.

Fermentation of Streptomyces griseoflavus for Gilvocarcin V Production

This protocol is based on general methods for antibiotic production in Streptomyces.

Materials:

-

Streptomyces griseoflavus strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (a chemically defined medium with a limiting nitrogen source, such as 1.5 mM ammonium sulfate, or a complex medium supplemented with an ammonium-trapping agent like Mg₃(PO₄)₂·8H₂O is recommended for higher yields)[6]

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a loopful of S. griseoflavus spores or mycelia into the seed medium.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to generate a seed culture.

-

Inoculate the production medium with the seed culture (typically 2-5% v/v).

-

Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.

-

Monitor the production of Gilvocarcin V by taking samples at regular intervals for analysis (e.g., by HPLC).

Caption: General workflow for the fermentation of S. griseoflavus.

Extraction and Purification of Gilvocarcin V

This protocol is based on general methods for the extraction of polyketide antibiotics from Streptomyces cultures.[7][8]

Materials:

-

Fermentation broth of S. griseoflavus

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of chloroform and methanol)

-

HPLC system for final purification

Procedure:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic phase and concentrate it to dryness using a rotary evaporator.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the concentrated extract to a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and analyze for the presence of Gilvocarcin V (e.g., by TLC or HPLC).

-

Pool the fractions containing Gilvocarcin V and concentrate them.

-

Perform a final purification step using preparative HPLC.

Quantification of Gilvocarcin V by HPLC

A specific HPLC protocol for Gilvocarcin V was not detailed in the search results. The following is a general method that can be adapted.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point for separating similar compounds.

Procedure:

-

Prepare a standard curve using purified Gilvocarcin V of known concentrations.

-

Prepare samples by filtering the fermentation broth or the extracted and redissolved samples.

-

Inject a known volume of the standard solutions and samples into the HPLC system.

-

Monitor the elution at a suitable wavelength (polyketides often absorb in the UV-Vis range, e.g., 254 nm or 280 nm).

-

Identify the Gilvocarcin V peak based on the retention time of the standard.

-

Quantify the amount of Gilvocarcin V in the samples by comparing the peak area to the standard curve.

Genetic Manipulation of Streptomyces griseoflavus

Genetic manipulation of the gil gene cluster can be used to elucidate gene function and to generate novel analogs of Gilvocarcin V. CRISPR-Cas9-based genome editing has been successfully applied in Streptomyces.

Protocol Outline for Gene Knockout using CRISPR-Cas9 (adapted from general Streptomyces protocols):

-

Design and construct a guide RNA (gRNA) targeting the gene of interest within the gil cluster.

-

Construct a donor DNA template with homology arms flanking the target gene, containing a selectable marker or designed for a seamless deletion.

-

Clone the gRNA and donor DNA into a suitable Streptomyces expression vector that also encodes the Cas9 nuclease.

-

Introduce the CRISPR-Cas9 plasmid into S. griseoflavus via protoplast transformation or conjugation.

-

Select for transformants that have integrated the plasmid.

-

Screen for the desired gene knockout by PCR and confirm by sequencing.

Conclusion

Streptomyces griseoflavus remains a valuable source for the production of the promising antitumor agent Gilvocarcin V. A thorough understanding of its biosynthetic pathway and the regulatory networks that control its production is crucial for optimizing yields and for the generation of novel, potentially more effective analogs through metabolic engineering and combinatorial biosynthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this organism and to harness its potential for the development of new anticancer therapies.

References

- 1. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]

- 3. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radar.brookes.ac.uk [radar.brookes.ac.uk]

- 5. BGC0000226 [mibig.secondarymetabolites.org]

- 6. Nitrogen repression of gilvocarcin V production in Streptomyces arenae 2064 - PubMed [pubmed.ncbi.nlm.nih.gov]